molecular formula C13H14N2O4S2 B10823179 Gliotoxin-13C13

Gliotoxin-13C13

Cat. No.: B10823179
M. Wt: 339.30 g/mol
InChI Key: FIVPIPIDMRVLAY-DKOZNSHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliotoxin-13C13 is a labeled derivative of gliotoxin, a secondary metabolite produced by various fungi, including Aspergillus fumigatus. Gliotoxin is known for its immunosuppressive properties and diverse biological activities. This compound is primarily used as an internal standard for the quantification of gliotoxin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gliotoxin-13C13 involves the incorporation of carbon-13 isotopes into the gliotoxin molecule. This process typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve steps such as oxidation, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound is carried out in specialized laboratories equipped to handle isotopically labeled compounds. The process involves the use of advanced techniques and equipment to ensure the purity and consistency of the final product. The production is typically done on a small scale due to the specialized nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Gliotoxin-13C13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gliotoxin-13C13 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of gliotoxin.

    Biology: Studied for its effects on cellular processes, including apoptosis and immune response modulation.

    Medicine: Investigated for its potential therapeutic applications, including its role in immunosuppression and anti-cancer properties.

    Industry: Utilized in the development of new analytical methods and quality control processes.

Mechanism of Action

Gliotoxin-13C13 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Gliotoxin-13C13 is unique due to its isotopic labeling, which allows for precise quantification in analytical studies. Similar compounds include:

This compound stands out due to its specific use as an internal standard, making it invaluable in analytical applications.

Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

339.30 g/mol

IUPAC Name

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxy(113C)methyl)-15-(113C)methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione

InChI

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1

InChI Key

FIVPIPIDMRVLAY-DKOZNSHBSA-N

Isomeric SMILES

[13CH3]N1[13C](=O)[13C@]23[13CH2][13C]4=[13CH][13CH]=[13CH][13C@@H]([13C@H]4N2[13C](=O)[13C@]1(SS3)[13CH2]O)O

Canonical SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O

Origin of Product

United States

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